Ethenyl but-2-enoate
Overview
Description
Ethenyl but-2-enoate, also known as ethyl crotonate, is an organic compound with the molecular formula C6H10O2. It is an ester derived from crotonic acid and ethanol. This compound is characterized by its pleasant fruity odor and is commonly used in the fragrance and flavor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl but-2-enoate can be synthesized through the esterification of crotonic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
CH3CH=CHCOOH+C2H5OH→CH3CH=CHCOOC2H5+H2O
Industrial Production Methods
In industrial settings, the production of ethenyl 2-butenoate often involves the use of acid chlorides and alcohols. The reaction between crotonyl chloride and ethanol in the presence of a base such as pyridine can yield ethenyl 2-butenoate. This method is preferred for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Ethenyl but-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethenyl 2-butenoate can be hydrolyzed back to crotonic acid and ethanol.
Reduction: Reduction of ethenyl 2-butenoate with lithium aluminum hydride (LiAlH4) can produce the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Crotonic acid and ethanol.
Reduction: Butanol and ethanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethenyl but-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other esters and compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethenyl 2-butenoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of crotonic acid and ethanol. In reduction reactions, the ester group is reduced to alcohols by the transfer of hydride ions from lithium aluminum hydride .
Comparison with Similar Compounds
Ethenyl but-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds are esters and share similar chemical properties, ethenyl 2-butenoate is unique due to its unsaturated carbon-carbon double bond, which imparts distinct reactivity and odor characteristics .
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of paints and coatings.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propionate: Used in the food industry as a flavoring agent.
Properties
IUPAC Name |
ethenyl but-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNRVIKPUTZSOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883965 | |
Record name | Vinyl crotonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14861-06-4 | |
Record name | Vinyl crotonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14861-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl crotonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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